

In-Depth Technical Guide to Tos-PEG3-Methyl Ester: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-PEG3-methyl ester is a heterobifunctional crosslinker containing a tosyl group and a methyl ester. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to amine, thiol, or hydroxyl groups on target molecules. The hydrophilic three-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous media and can reduce aggregation of the conjugated molecule. The terminal methyl ester provides a site for further modification, typically through hydrolysis to the corresponding carboxylic acid, which can then be activated for amide bond formation. These characteristics make Tos-PEG3-methyl ester a valuable tool in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).

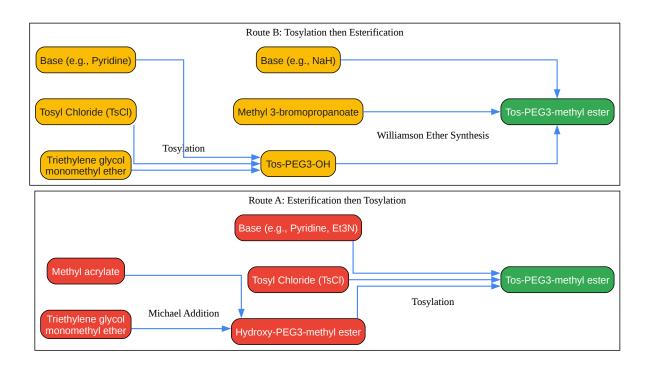
Chemical Structure and Properties

The chemical structure of **Tos-PEG3-methyl ester** is characterized by a p-toluenesulfonyl group linked to a triethylene glycol spacer, which is terminated with a methyl ester.

Systematic Name: Methyl 3-(2-(tosyloxy)ethoxy)ethoxy)propanoate

Property	Value	Reference
Molecular Formula	C15H22O7S	[1]
Molecular Weight	346.4 g/mol	[1]
CAS Number	2468714-93-2	[1]
Appearance	Colorless to light yellow oil or solid	[2]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF) and has increased water solubility due to the PEG chain.	[3]

Synthesis of Tos-PEG3-Methyl Ester


The synthesis of **Tos-PEG3-methyl ester** can be conceptualized as a two-step process:

- Esterification: Formation of the methyl ester from a suitable PEGylated alcohol precursor.
- Tosylation: Introduction of the tosyl group onto the terminal hydroxyl group of the PEG chain.

Alternatively, the synthesis can proceed by first tosylating the PEG precursor, followed by esterification. Below are detailed hypothetical protocols based on general organic synthesis principles, as specific literature with a complete, detailed synthesis of this exact molecule is not readily available.

Synthetic Pathway Visualization

Click to download full resolution via product page

Caption: Proposed synthetic routes for Tos-PEG3-methyl ester.

Experimental Protocols

Route A: Esterification followed by Tosylation

This route involves the initial formation of the methyl ester followed by the tosylation of the terminal hydroxyl group.

Step 1: Synthesis of Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (Hydroxy-PEG3-methyl ester)

- Principle: A Michael addition of triethylene glycol monomethyl ether to methyl acrylate.
- · Reagents:
 - Triethylene glycol monomethyl ether (1 equivalent)
 - Methyl acrylate (1.1 equivalents)
 - Sodium methoxide (catalytic amount, e.g., 0.1 equivalents)
 - Methanol (solvent)

Procedure:

- To a solution of triethylene glycol monomethyl ether in methanol, add a catalytic amount of sodium methoxide.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add methyl acrylate dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction with a weak acid (e.g., ammonium chloride solution).
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

 Purify the crude product by column chromatography on silica gel to yield the desired hydroxyl-PEG-methyl ester.

Step 2: Synthesis of Tos-PEG3-methyl ester

- Principle: Tosylation of the primary alcohol using p-toluenesulfonyl chloride in the presence of a base.[2]
- Reagents:
 - Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1 equivalent)
 - p-Toluenesulfonyl chloride (1.2 equivalents)
 - Pyridine (solvent and base) or Triethylamine (base) in Dichloromethane (solvent)
 - 4-Dimethylaminopyridine (DMAP) (catalytic amount, if using triethylamine)
- Procedure (using Pyridine):
 - Dissolve the hydroxyl-PEG-methyl ester in pyridine and cool the solution to 0 °C.[2]
 - Slowly add p-toluenesulfonyl chloride to the stirred solution.
 - Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours.[2]
 - Monitor the reaction by TLC.
 - Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or dichloromethane.[2]
 - Wash the organic layer sequentially with cold dilute HCl solution (to remove pyridine),
 saturated sodium bicarbonate solution, and brine.[2]
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

• Purify by column chromatography on silica gel.

Route B: Tosylation followed by Esterification

This alternative route involves the initial tosylation of the PEG precursor.

Step 1: Synthesis of 2-(2-(2-(Tosyloxy)ethoxy)ethoxy)ethanol (Tos-PEG3-OH)

- Principle: Monotosylation of a symmetrical diol can be challenging. A more controlled approach starts with triethylene glycol monomethyl ether.
- Reagents:
 - Triethylene glycol monomethyl ether (1 equivalent)
 - p-Toluenesulfonyl chloride (1.2 equivalents)
 - Pyridine (solvent and base)
- Procedure:
 - Follow a similar procedure to the tosylation step in Route A, using triethylene glycol monomethyl ether as the starting alcohol.

Step 2: Synthesis of Tos-PEG3-methyl ester

- Principle: Williamson ether synthesis between the tosylated PEG alcohol and a suitable methyl ester precursor.
- Reagents:
 - Tos-PEG3-OH (1 equivalent)
 - Methyl 3-bromopropanoate (1.1 equivalents)
 - Sodium hydride (NaH) (1.2 equivalents)
 - Anhydrous Tetrahydrofuran (THF) (solvent)

• Procedure:

- To a solution of Tos-PEG3-OH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
- Cool the reaction back to 0 °C and add methyl 3-bromopropanoate dropwise.
- Let the reaction proceed at room temperature overnight.
- Monitor the reaction by TLC.
- Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Characterization Data (Hypothetical)

As detailed experimental data for this specific molecule is not widely published, the following represents expected characterization data based on its structure and the analysis of similar compounds.

Technique	Expected Results
¹H NMR (CDCl₃, 400 MHz)	δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.15 (t, 2H, -CH ₂ -OTs), 3.75-3.55 (m, 10H, PEG -CH ₂ -), 3.68 (s, 3H, -OCH ₃), 2.75 (t, 2H, -CH ₂ -COOCH ₃), 2.45 (s, 3H, Ar-CH ₃).
¹³ C NMR (CDCl₃, 100 MHz)	δ 172.0 (C=O), 145.0 (Ar-C), 133.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-CH), 71.0-68.0 (PEG - CH ₂ -), 51.5 (-OCH ₃), 36.0 (-CH ₂ -COOCH ₃), 21.5 (Ar-CH ₃).
Mass Spec (ESI-MS)	m/z calculated for C ₁₅ H ₂₂ O ₇ SNa [M+Na] ⁺ : 369.10. Expected observed peak at or near this value.
Purity (HPLC)	>95% (typical for commercially available products)

Applications in Research and Drug Development

Tos-PEG3-methyl ester is a versatile tool with numerous applications:

- Bioconjugation: The tosyl group can be used to conjugate the PEG linker to proteins, peptides, or other biomolecules containing nucleophilic groups. This can improve the pharmacokinetic properties of the biomolecule.
- PROTAC Development: As a PEG-based linker, it can be used in the synthesis of PROTACs
 to connect a target protein-binding ligand and an E3 ligase-binding ligand. The PEG chain
 can enhance the solubility and cell permeability of the PROTAC molecule.[4][5]
- Drug Delivery: The linker can be incorporated into drug delivery systems to attach drugs to nanoparticles, liposomes, or polymers. The methyl ester can be hydrolyzed to a carboxylic acid for further functionalization.
- Surface Modification: It can be used to modify surfaces to introduce PEG chains, which can reduce non-specific binding and improve biocompatibility.

Conclusion

Tos-PEG3-methyl ester is a valuable chemical tool for researchers in chemistry, biology, and medicine. Its bifunctional nature, coupled with the benefits of the PEG spacer, allows for a wide range of applications in bioconjugation and drug development. While a definitive, published synthesis protocol is not readily available, the synthetic routes outlined in this guide, based on established organic chemistry principles, provide a strong foundation for its laboratory preparation. The expected characterization data can serve as a reference for confirming the identity and purity of the synthesized product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 3-(2-(2-(tosyloxy)ethoxy)ethoxy)propanoate [myskinrecipes.com]
- 2. 2086688-97-1|Methyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate|BLD Pharm [bldpharm.com]
- 3. Methyl 3-(2-{2-[2-(2-(methylamino)ethoxy)ethoxy]ethoxy}ethoxy)propanoate | C13H27NO6
 | CID 86671294 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. methyl 2-methyl-2-(4-(2-(tosyloxy)ethyl)phenyl)propanoate synthesis chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Tos-PEG3-Methyl Ester: Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13718833#tos-peg3-methyl-ester-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com